molecular formula C11H11FN2OS B3016643 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine CAS No. 1443377-39-6

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Cat. No. B3016643
M. Wt: 238.28
InChI Key: YCKPUECVVJKHGP-UHFFFAOYSA-N
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Description

The compound "5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine" is not directly mentioned in the provided papers. However, the papers do discuss various fluorine-substituted amine derivatives and their synthesis, which can provide insights into the potential characteristics and synthesis pathways that might be relevant for the compound . For instance, fluorine-substituted quinazolin-amine derivatives have been synthesized and analyzed for their anti-inflammatory activity, suggesting that fluorine substitution on amines can be a strategy for enhancing biological activity .

Synthesis Analysis

The synthesis of fluorine-substituted amine derivatives often involves Michael addition reactions, as seen in the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . Similarly, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents involves a series of steps to introduce the desired substituents onto the amine backbone . These methods could potentially be adapted for the synthesis of "5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorine-substituted amines can be determined using single-crystal X-ray diffraction, as demonstrated for the compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine . This technique allows for the precise determination of the molecular geometry and the identification of any chiral centers, which can be crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of fluorine-substituted amines can be influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For example, the presence of fluorine in the benzene ring of the quinazolin-amine derivatives was found to enhance their anti-inflammatory activity . This suggests that the introduction of a fluorine atom into "5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine" could similarly affect its reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorine-substituted amines can vary depending on the specific substituents and the molecular structure. For instance, the solubility of the quinazolin-amine derivatives in water or PBS buffer was significantly improved by the introduction of fluorine substituents . Additionally, the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives of some primary and secondary sympathomimetic amines were studied, showing that solvent polarity and pH can affect the fluorescence intensities and emission wavelengths . These findings could be relevant when analyzing the properties of "5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine", as the presence of a fluorine atom and a methoxy group could influence its solubility, fluorescence, and overall physicochemical profile.

Scientific Research Applications

Anticancer Activity

A derivative of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine demonstrated potent anticancer activity in vitro. It was found to induce G2/M cell cycle arrest in cancer cells and increased the levels of p53, a key tumor suppressor protein. This compound also altered the balance of mitochondrial proteins like Bcl-2 and Bax, leading to apoptosis through the activation of caspases. Its potential as a small-molecule activator of p53 suggests it could be a viable candidate for in vivo colon cancer studies (Kumbhare et al., 2014).

Antimicrobial Properties

Schiff bases derived from 1,3,4-thiadiazole compounds, related to 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine, have been studied for their antimicrobial properties. These compounds displayed strong antimicrobial activity against specific bacterial strains, and one of the compounds exhibited notable cytotoxicity on various cancer cell lines. Molecular docking studies suggest these compounds may be useful in combination with chemotherapy drugs for more efficient cancer therapy (Gür et al., 2020).

Structural Analysis

The structure of compounds related to 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine has been extensively analyzed. For example, one study focused on the synthesis of a compound and its crystal structure, revealing the existence of multiple hydrogen bonds and a three-dimensional network stabilized by these interactions. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds (Yin et al., 2008).

Potential Nematicidal Agents

Novel methylene-bis-thiazolidinone derivatives, structurally related to 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine, have been synthesized and evaluated for their nematicidal and antibacterial activity. The compounds were characterized using various spectroscopic methods and showed promising biological activity, highlighting their potential as nematicidal agents (Srinivas et al., 2008).

Future Directions

Thiazole derivatives, including 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine, have shown promise in various areas of medicinal chemistry and drug discovery research . Future research may focus on the design and development of different thiazole derivatives to decrease drug resistance and reduce unpleasant side effects .

properties

IUPAC Name

5-fluoro-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c1-15-9-4-2-8(3-5-9)6-13-11-14-7-10(12)16-11/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKPUECVVJKHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Synthesis routes and methods

Procedure details

To a solution of 5-fluorothiazol-2-amine (15.0 g, 127 mmol) and 4-methoxybenzaldehyde (17.3 g, 127 mmol, Spectrochem) in dichloromethane (1.0 L) was added TiCl(O-iPr)3 (66.1 g, 254 mmol, Aldrich). The mixture was stirred at room temperature for 3 h. The reaction mixture was cooled to 0° C. and NaBH(OAc)3 (108 g, 508 mmol) was added in portions and stirred at room temperature for 16 h. The reaction mixture (in portions of 200 mL) was quenched with saturated NaHCO3 solution (100 mL) and extracted with dichloromethane (2×500 mL). The combined organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain the crude material which was further purified by column chromatography (silica gel 100 to 200 mesh and 50 to 100% dichloromethane in hexanes) to obtain 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (20.0 g, 45%) as brown solid. 1H NMR (400 MHz, DMSO) δ 7.84 (t, J=5.7 Hz, 1H), 7.37-7.13 (m, 2H), 6.89 (dd, J=6.4, 2.2 Hz, 2H), 6.77 (d, J=2.4 Hz, 1H), 4.28 (d, J=5.6 Hz, 2H), 3.73 (s, 3H). m/z (ESI) 239.0 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TiCl(O-iPr)3
Quantity
66.1 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two

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